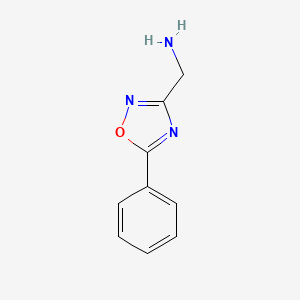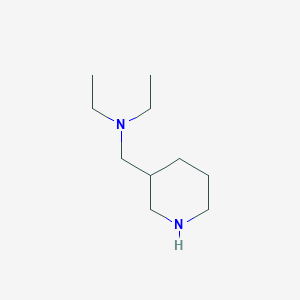
2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₉H₁₂N₂OS and a molecular weight of 196.27 g/mol . It is characterized by the presence of a pyrimidine ring substituted with an isobutylsulfanyl group and an aldehyde group at positions 2 and 5, respectively . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with isobutylthiol and subsequent oxidation to introduce the aldehyde group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods: . The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions: 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The isobutylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Isobutylsulfanyl-pyrimidine-5-carboxylic acid.
Reduction: 2-Isobutylsulfanyl-pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is utilized in various scientific research applications, including:
作用機序
The mechanism of action of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The isobutylsulfanyl group may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
- 2-Methylsulfanyl-pyrimidine-5-carbaldehyde
- 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde
- 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Comparison: 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is unique due to the presence of the isobutylsulfanyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs . These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
特性
IUPAC Name |
2-(2-methylpropylsulfanyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7(2)6-13-9-10-3-8(5-12)4-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKKVDAOKZVIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)













